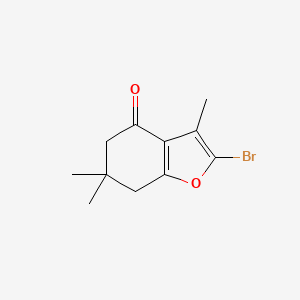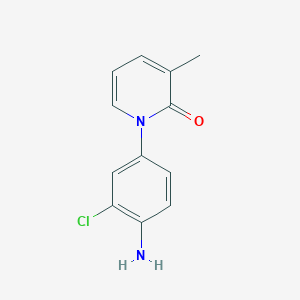![molecular formula C8H7BrN2O B14901929 8-Bromo-6-methoxyimidazo[1,5-a]pyridine](/img/structure/B14901929.png)
8-Bromo-6-methoxyimidazo[1,5-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-6-methoxyimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 8th position and a methoxy group at the 6th position on the imidazo[1,5-a]pyridine ring. It has a molecular formula of C8H7BrN2O and a molecular weight of 227.06 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-methoxyimidazo[1,5-a]pyridine typically involves the functionalization of the imidazo[1,5-a]pyridine scaffold. One common method is the bromination of 6-methoxyimidazo[1,5-a]pyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process .
化学反応の分析
Types of Reactions
8-Bromo-6-methoxyimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The imidazo[1,5-a]pyridine ring can be reduced under specific conditions to form dihydroimidazo[1,5-a]pyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Major Products Formed
Substitution Reactions: Formation of 8-substituted derivatives such as 8-amino-6-methoxyimidazo[1,5-a]pyridine.
Oxidation Reactions: Formation of 6-formylimidazo[1,5-a]pyridine or 6-carboxyimidazo[1,5-a]pyridine.
Reduction Reactions: Formation of dihydroimidazo[1,5-a]pyridine derivatives.
科学的研究の応用
8-Bromo-6-methoxyimidazo[1,5-a]pyridine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
作用機序
The mechanism of action of 8-Bromo-6-methoxyimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its binding affinity and selectivity towards target proteins or enzymes. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
- 6-Bromo-8-methoxyimidazo[1,2-a]pyridine
- 8-Chloro-6-methoxyimidazo[1,5-a]pyridine
- 8-Iodo-6-methoxyimidazo[1,5-a]pyridine
Uniqueness
8-Bromo-6-methoxyimidazo[1,5-a]pyridine is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogues. The presence of the bromine atom at the 8th position enhances its potential as a versatile intermediate in organic synthesis and drug development .
特性
分子式 |
C8H7BrN2O |
|---|---|
分子量 |
227.06 g/mol |
IUPAC名 |
8-bromo-6-methoxyimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7BrN2O/c1-12-6-2-7(9)8-3-10-5-11(8)4-6/h2-5H,1H3 |
InChIキー |
YNUYWQHFXUKYQU-UHFFFAOYSA-N |
正規SMILES |
COC1=CN2C=NC=C2C(=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


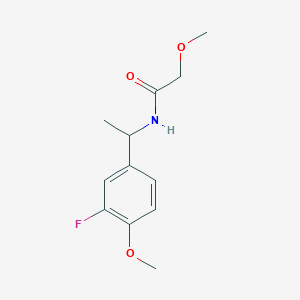
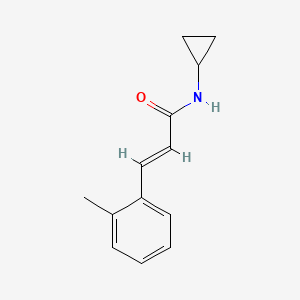
![3,3'-Diethoxy-[1,1'-biphenyl]-4,4'-dicarboxylicacid](/img/structure/B14901868.png)
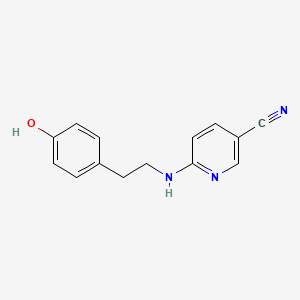

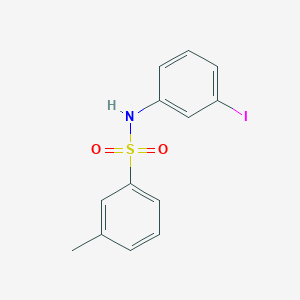

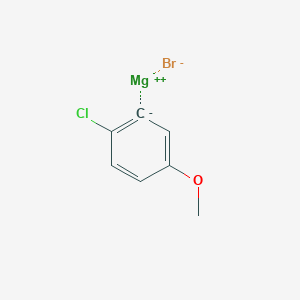

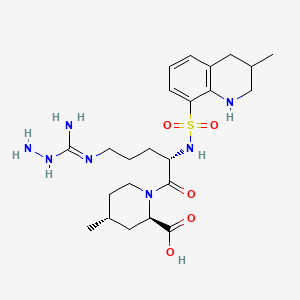
![3-(2-Amino-ethylamino)-1-benzylamino-7-ethyl-5,6,7,8-tetrahydro-[2,7]naphthyridine-4-carbonitrile](/img/structure/B14901900.png)
